2-Chloronaphthalene-1-carbonitrile
Overview
Description
2-Chloronaphthalene-1-carbonitrile is an organic compound with the molecular formula C₁₁H₆ClN It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and a nitrile group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloronaphthalene-1-carbonitrile typically involves a multi-step process. One common method is the Sandmeyer reaction, which involves the diazotization of 2-aminonaphthalene followed by a reaction with copper(I) chloride to introduce the chlorine atom. The nitrile group can be introduced through a subsequent reaction with a suitable cyanating agent .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloronaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form naphthylamines.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted naphthalenes.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Scientific Research Applications
2-Chloronaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloronaphthalene-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The chlorine atom can also affect the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 8-Chloronaphthalene-1-carbonitrile
- 8-Bromonaphthalene-1-carbonitrile
- 8-Iodonaphthalene-1-carbonitrile
- Naphthalene-1,8-dicarbonitrile
Uniqueness
2-Chloronaphthalene-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of both chlorine and nitrile groups in specific positions allows for unique interactions and applications in various fields .
Properties
IUPAC Name |
2-chloronaphthalene-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFGNYSVQDDQIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80548036 | |
Record name | 2-Chloronaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80548036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109297-28-1 | |
Record name | 2-Chloronaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80548036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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